molecular formula C19H15N3OS2 B3011234 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-64-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B3011234
CAS No.: 898433-64-2
M. Wt: 365.47
InChI Key: KQLJPEOZNIDHTE-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a thiazole-containing benzamide derivative characterized by a 4-cyanophenyl substitution at the 4-position of the thiazole ring and an ethylthio group at the 2-position of the benzamide moiety. The cyanophenyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets through polar interactions. The ethylthio substituent contributes moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-2-24-17-6-4-3-5-15(17)18(23)22-19-21-16(12-25-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLJPEOZNIDHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction, where an ethylthiol reacts with a suitable electrophilic center on the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Melting Point (°C) 1H NMR (δ, ppm) Key Functional Groups
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide 4-Cyanophenyl (thiazole), 2-ethylthio (benzamide) Not reported Not reported Cyano, thioether, amide
Compound 4d 3,4-Dichlorobenzamide, morpholinomethyl (thiazole) 178–180 7.85 (s, 1H, thiazole-H), 3.60–3.70 (m, 8H, morpholine) Chloro, morpholine
Compound 50 4-Bromophenyl (thiazole), 4-(dimethylsulfamoyl)benzamide Not reported Not reported Bromo, sulfonamide
GSK1570606A 2-(4-Fluorophenyl)acetamide, 4-(pyridin-2-yl)thiazole Not reported Not reported Fluoro, pyridine
5p 2,4-Dimethylphenyl (thiazole), dodecyl chain 98–100 7.25–7.45 (m, aromatic-H), 1.20–1.40 (m, dodecyl-H) Long alkyl chain

Key Observations :

  • Lipophilicity : The ethylthio group provides intermediate lipophilicity compared to the highly lipophilic dodecyl chain in 5p or the polar sulfonamide in Compound 50 .
  • Solubility: Morpholine-containing analogs (e.g., 4d) exhibit enhanced solubility due to the hydrophilic heterocycle, whereas the target compound’s cyanophenyl group may reduce aqueous solubility .

Key Insights :

  • Immunomodulation: Compound 50’s bromophenyl and sulfonamide groups enhance NF-κB activation, suggesting that the target compound’s cyanophenyl group may similarly modulate immune pathways .
  • Kinase selectivity: The pyridine-thiazole scaffold in GSK1570606A highlights the importance of aromatic substituents for kinase binding, a feature shared with the target compound’s cyanophenyl group .

Stability and Metabolic Profile

  • Cyanophenyl stability: The electron-deficient cyanophenyl group may resist oxidative metabolism better than electron-rich substituents (e.g., methoxy in 9d ).
  • Ethylthio metabolism : Likely undergoes S-oxidation to sulfoxide/sulfone metabolites, similar to other thioether-containing drugs .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article will delve into its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a thiazole ring , a cyanophenyl moiety , and an ethylthio-substituted benzamide backbone. These structural components contribute to its unique pharmacological properties, making it a subject of interest for drug development.

1. Anticancer Activity

This compound has shown significant anticancer potential in various studies.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. For instance, studies have demonstrated that this compound can cause cell cycle arrest in cancer cell lines such as MCF-7 and HepG2, leading to increased apoptotic cell death .
  • Cytotoxicity : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, compounds derived from similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 5.36 µg/mL against various cancer cell lines .
Compound NameIC50 (µg/mL)Cell LineMechanism of Action
This compoundTBDMCF-7, HepG2Apoptosis via Bax/Bcl-2 modulation
Compound 4e5.36HepG2Cell cycle arrest
Compound 4i2.32MCF-7Apoptotic pathway activation

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property makes it a candidate for further exploration in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially making it useful as an antimicrobial agent.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cells. The results indicated significant cell death at concentrations lower than those used for standard chemotherapeutic agents, suggesting a strong potential for this compound as an anticancer agent .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial properties of related thiazole derivatives, revealing that compounds with similar structural features exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy .

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